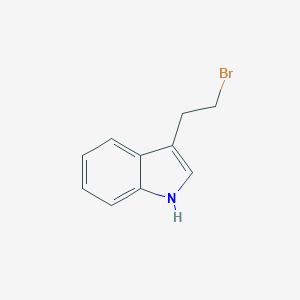

3-(2-Bromoethyl)-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-bromoethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLAICDKHHQUGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187513 | |

| Record name | 3-(2-Bromoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3389-21-7 | |

| Record name | 3-(2-Bromoethyl)indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3389-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromoethyl)-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003389217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Bromoethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-bromoethyl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-(2-Bromoethyl)-1H-indole from Tryptophol

Executive Summary

3-(2-Bromoethyl)-1H-indole is a critical electrophilic scaffold in the synthesis of tryptamines, beta-carbolines, and complex indole alkaloids. Its synthesis from tryptophol (3-(2-hydroxyethyl)indole) presents a specific challenge: the acid-sensitivity of the electron-rich indole ring.

This guide details two primary synthetic routes: the Appel Reaction (recommended for high purity and mild conditions) and the Phosphorus Tribromide (

Part 1: Strategic Analysis & Method Selection

The conversion of tryptophol to its corresponding bromide is a nucleophilic substitution where the hydroxyl group is converted into a leaving group. However, the C3 position of the indole is highly nucleophilic. If the reaction environment becomes acidic (generation of

Comparison of Synthetic Routes

| Feature | Method A: Appel Reaction ( | Method B: Phosphorus Tribromide ( |

| Conditions | Neutral / Mild | Acidic (generates HBr byproduct) |

| Indole Stability | High (Minimal dimerization) | Low (Requires base scavenger) |

| Atom Economy | Low (Generates | High |

| Purification | Filtration + Silica Plug | Aqueous Workup + Chromatography |

| Cost | High ( | Low |

| Recommendation | Primary Choice for Research | Scalable Alternative (with Pyridine) |

Part 2: Mechanism of Action (Appel Reaction)

The Appel reaction utilizes triphenylphosphine (

Mechanistic Steps[1][2][3][4][5][6][7][8][9]

-

Activation: The nucleophilic phosphorus of

attacks the halogen atom of -

Deprotonation: The basic tribromomethyl anion deprotonates the tryptophol hydroxyl group.

-

Oxyphosphonium Formation: The alkoxide attacks the phosphorus cation, forming the oxyphosphonium intermediate.[1]

- Displacement: The bromide anion performs a backside attack on the alkyl carbon, displacing TPPO and yielding the alkyl bromide.

Visualization: Reaction Pathway[4][5][9]

Figure 1: Mechanistic flow of the Appel reaction converting Tryptophol to 3-(2-Bromoethyl)indole.

Part 3: Experimental Protocols

Protocol A: The Appel Reaction (Gold Standard)

Best for: <10g scale, high purity requirements, sensitive substrates.

Reagents:

-

Tryptophol (1.0 equiv)

-

Carbon Tetrabromide (

) (1.25 equiv) -

Triphenylphosphine (

) (1.25 equiv) -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Tryptophol (e.g., 1.61 g, 10 mmol) and

(4.15 g, 12.5 mmol) in anhydrous DCM (50 mL). -

Cooling: Place the flask in an ice-water bath (0 °C) under an inert atmosphere (

or Ar). -

Addition: Dissolve

(3.28 g, 12.5 mmol) in minimal DCM (10 mL). Add this solution dropwise to the main reaction mixture over 20 minutes.-

Why? Adding

slowly controls the exotherm and ensures the oxidant (

-

-

Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by TLC (System: 20% EtOAc in Hexanes). Product

will be higher than starting material. -

Workup (The "Crash" Method):

-

Add Hexanes or

(approx. 50-100 mL) to the reaction mixture. -

Vigorous stirring will precipitate the bulk of Triphenylphosphine oxide (TPPO) as a white solid.

-

Filter off the solid through a sintered glass funnel.

-

-

Purification: Concentrate the filtrate. Purify via a short silica gel plug or flash column chromatography (Gradient: 0%

10% EtOAc in Hexanes).-

Note: Indoles can streak on silica. Deactivate silica with 1%

if degradation is observed.

-

Protocol B: with Pyridine Scavenger

Best for: Larger scale, cost sensitivity, where TPPO removal is difficult.

Reagents:

-

Tryptophol (1.0 equiv)

-

Phosphorus Tribromide (

) (0.40 equiv) -

Pyridine (0.50 equiv) or

-

Solvent: Diethyl Ether (

) or DCM.

Step-by-Step Workflow:

-

Preparation: Dissolve Tryptophol (10 mmol) and Pyridine (5 mmol) in anhydrous

(40 mL). -

Cooling: Cool to -10 °C to 0 °C (Salt/Ice bath).

-

Addition: Add

(4 mmol) dropwise via syringe. -

Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour cautiously into ice-cold saturated

solution. -

Extraction: Extract with

(3x). Wash organics with Brine.[7] Dry over

Part 4: Troubleshooting & Quality Control

Instability & Storage

3-(2-Bromoethyl)indole is chemically unstable compared to simple alkyl halides.

-

Observation: The white solid turns pink/green upon oxidation or dimerization.

-

Storage: Must be stored at -20 °C in the dark. Ideally, store under Argon.

-

Lachrymator: This compound is a potent skin and eye irritant. Handle only in a fume hood.

Analytical Data (Expected)

-

Appearance: White to off-white crystalline solid (or waxy solid).

-

Melting Point: 97–99 °C [1].[8]

-

1H NMR (CDCl3, 400 MHz):

- 8.05 (br s, 1H, NH)

- 7.60 (d, 1H, Ar-H)

- 7.0–7.4 (m, 4H, Ar-H + C2-H)

-

3.65 (t, 2H,

-

3.35 (t, 2H,

Decision Workflow for Purification

Figure 2: Purification and Decision Logic for isolating pure 3-(2-Bromoethyl)indole.

References

-

Organic Chemistry Portal. (n.d.). Appel Reaction: Mechanism and Recent Literature. Retrieved January 31, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 3-(2-bromoethyl)-indole. Retrieved January 31, 2026, from [Link]

-

Fadlalla, K., et al. (2011). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation.[9] National Institutes of Health (NIH). Retrieved January 31, 2026, from [Link]

Sources

- 1. Appel Reaction [organic-chemistry.org]

- 2. orgosolver.com [orgosolver.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. byjus.com [byjus.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. 3-(2-溴乙基)吲哚 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 3-(2-Bromoethyl)-1H-indole

Executive Summary

3-(2-Bromoethyl)-1H-indole is a critical electrophilic indole derivative serving as a linchpin in the synthesis of tryptamines,

Beyond its role as a synthetic intermediate, recent pharmacological profiling has identified this compound (under the designation BEI-9 ) as a potent small-molecule inhibitor of the NF-

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The reactivity of 3-(2-bromoethyl)-1H-indole is defined by the tension between the leaving group ability of the bromide and the nucleophilicity of the indole nitrogen.[1] It is inherently unstable at ambient temperatures, prone to darkening and polymerization if not stored under inert conditions.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| Molecular Formula | ||

| Molecular Weight | 224.10 g/mol | |

| Appearance | Off-white to beige crystalline solid | Darkens to brown/red upon oxidation.[1] |

| Melting Point | 97–99 °C | Sharp melting point indicates high purity; broad range implies decomposition.[1] |

| Solubility | Soluble in DCM, EtOAc, EtOH, Chloroform | Insoluble in water. |

| Stability | Air & Light Sensitive | Decomposes via autocatalytic HBr release and polymerization.[1] |

| Storage | -20°C under Argon/Nitrogen | Keep strictly anhydrous. |

Synthesis & Production Methodologies

The synthesis of 3-(2-bromoethyl)-1H-indole is most reliably achieved through the functionalization of tryptophol (3-(2-hydroxyethyl)indole).[1] While direct bromination of the alkyl chain is possible, converting the hydroxyl group of tryptophol provides higher regioselectivity and yield.

Method A: The Appel Reaction (Recommended)

This method is preferred for small-to-medium scale research applications due to its mild conditions and avoidance of strong acids which can degrade the indole core.[1]

-

Reagents: Carbon Tetrabromide (

), Triphenylphosphine ( -

Solvent: Anhydrous Acetonitrile (

) or Dichloromethane ( -

Mechanism: Formation of an oxyphosphonium intermediate followed by

displacement by bromide.[1]

Method B: Phosphorus Tribromide ( )

Suitable for larger scale production where atom economy is prioritized, though it requires careful temperature control to prevent acid-catalyzed dimerization.[1]

-

Reagents:

(0.33–0.4 eq).[1] -

Solvent: Diethyl Ether (

).[1] -

Key Precaution: The reaction generates HBr byproducts; an acid scavenger or rigorous washing is required immediately post-reaction.[1]

Visualization: Synthetic Pathways

Figure 1: Comparative synthetic pathways from Tryptophol.[1] Method A (Appel) offers milder conditions, minimizing acid-catalyzed side reactions.[1]

Synthetic Utility: Tryptamine Construction[1]

The core utility of 3-(2-bromoethyl)-1H-indole lies in its reactivity with secondary amines to form N,N-dialkyltryptamines (e.g., DMT, DET).[1] This reaction proceeds via a classic

Experimental Protocol: Synthesis of N,N-Dimethyltryptamine (DMT) Analogs

Note: This generalized protocol applies to the coupling of secondary amines. Specific legal restrictions apply to controlled substances.

Reagents:

-

Secondary Amine (e.g., Dimethylamine, 40% aq. or ethanolic solution) (Excess, ~10 eq)

-

Solvent: Ethanol or THF (Anhydrous)[1]

-

Base: Often the amine itself acts as the base; alternatively,

.

Step-by-Step Methodology:

-

Preparation: Dissolve 3-(2-bromoethyl)-1H-indole in anhydrous ethanol under an argon atmosphere. Cool to 0°C.[1][5]

-

Addition: Slowly add the secondary amine solution. A large excess is critical to favor substitution over elimination and to scavenge the HBr generated.[1]

-

Reaction: Seal the vessel (pressure tube recommended for volatile amines) and heat to 60–80°C for 2–4 hours.

-

Work-up: Evaporate solvent under reduced pressure. Partition the residue between 1N NaOH (to neutralize HBr salts) and Ethyl Acetate.[1]

-

Purification: Dry organic layer over

. Flash chromatography (Silica, DCM:MeOH:NH4OH) is usually required to remove unreacted bromide and vinyl indole byproducts.

Visualization: Reactivity & Mechanism

Figure 2: Divergent reactivity of the bromoethyl indole.[1][6][7] High amine concentration and controlled temperature favor the substitution pathway (Green) over elimination (Red).[1]

Biological Application: BEI-9

Recent research has repurposed this synthetic intermediate as a bioactive agent.[1][6][8]

-

Mechanism: BEI-9 inhibits the phosphorylation of

, thereby preventing the nuclear translocation of NF- -

Therapeutic Potential: In vitro studies demonstrate significant apoptosis induction in camptothecin-resistant colon cancer cells.[1]

-

Dosage Context: Effective concentrations in cell assays range from 5–12.5

.[1]

Handling, Stability, and Safety

Critical Warning: 3-(2-Bromoethyl)-1H-indole is a potent alkylating agent and a severe irritant.[1]

-

Storage: Must be stored at -20°C . At room temperature, the compound turns red/brown within days due to the release of HBr, which autocatalyzes further decomposition into oligomers.

-

Handling: Use only in a fume hood. Wear nitrile gloves (double gloving recommended).[1] Avoid metal spatulas which can introduce trace ions that catalyze decomposition; use glass or Teflon.[1]

-

Emergency: In case of skin contact, wash immediately with soap and water. Do not use ethanol, as it may increase skin absorption.

References

-

Synthesis via Appel Reaction

-

Biological Activity (BEI-9)

-

General Properties & Safety

-

Patent Literature (Synthesis of Tryptamines)

Sources

- 1. guidechem.com [guidechem.com]

- 2. 3-(2-bromoethyl)-1H-indole 97% | CAS: 3389-21-7 | AChemBlock [achemblock.com]

- 3. 3-(2-BROMOETHYL)INDOLE | 3389-21-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. DMT synthese via bromoethylindole , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 6. researchgate.net [researchgate.net]

- 7. US9877949B2 - Anticancer treatment methods involving analogs and derivatives of 3-(2-substituted-ethyl) indole compounds - Google Patents [patents.google.com]

- 8. 3-(2-Bromoethyl)-1H-indole|CAS 3389-21-7|Supplier [benchchem.com]

- 9. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

The Bromoethyl Group in 3-(2-Bromoethyl)-1H-indole: A Gateway to Complex Indole Alkaloids and Pharmaceutical Agents

An In-depth Technical Guide on the Reactivity and Synthetic Utility for Researchers, Scientists, and Drug Development Professionals.

Authored by: A Senior Application Scientist

Abstract

3-(2-Bromoethyl)-1H-indole stands as a pivotal intermediate in the realm of organic synthesis, particularly in the construction of tryptamine derivatives and more complex heterocyclic systems of profound biological significance. The reactivity of its bromoethyl moiety is not merely that of a simple primary alkyl halide; it is intricately modulated by the electronic and steric properties of the proximal indole nucleus. This guide provides a comprehensive exploration of the chemical behavior of 3-(2-bromoethyl)-1H-indole, delving into the mechanistic underpinnings of its reactivity. We will dissect the competition between nucleophilic substitution and elimination pathways, elucidate the critical role of anchimeric assistance from the indole ring, and present field-proven protocols for its strategic deployment in the synthesis of valuable target molecules. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and development, offering insights to harness the full synthetic potential of this versatile building block.

Introduction: The Strategic Importance of 3-(2-Bromoethyl)-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide array of pharmacological activities, including antiviral, antitumor, and analgesic properties.[1] 3-(2-Bromoethyl)-1H-indole, a readily accessible derivative, serves as a cornerstone for the introduction of the tryptamine skeleton, a key pharmacophore in many neurologically active compounds. Its utility stems from the presence of a reactive bromoethyl group at the C3 position, which acts as an electrophilic handle for the attachment of various nucleophiles.[2]

This guide will move beyond a cursory overview of its reactions to provide a deep dive into the causality behind its chemical behavior. Understanding the nuanced reactivity of this molecule is paramount for controlling reaction outcomes, optimizing yields, and designing efficient synthetic routes towards novel therapeutics. We will explore its synthesis, the factors governing its reactivity, and its application in the synthesis of key structural motifs.

Synthesis of 3-(2-Bromoethyl)-1H-indole: Establishing the Foundation

The most common and practical laboratory-scale synthesis of 3-(2-bromoethyl)-1H-indole involves the bromination of tryptophol (3-(2-hydroxyethyl)-1H-indole). This transformation is typically achieved using phosphorus tribromide (PBr₃) in an inert solvent.

Experimental Protocol: Synthesis from Tryptophol

Objective: To synthesize 3-(2-bromoethyl)-1H-indole from tryptophol.

Materials:

-

Tryptophol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve tryptophol in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (dissolved in a small amount of anhydrous diethyl ether) to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(2-bromoethyl)-1H-indole as a solid.

Causality of Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Low Temperature Addition of PBr₃: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and minimizes the formation of byproducts.

-

Aqueous Workup with NaHCO₃: Neutralizes the acidic byproducts of the reaction (HBr and phosphorous acid).

The Core of Reactivity: Mechanistic Insights into the Bromoethyl Group

The reactivity of the bromoethyl group in 3-(2-bromoethyl)-1H-indole is dominated by two competing pathways: nucleophilic substitution (S(_N)) and elimination (E). The outcome of a given reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution: The Influence of Anchimeric Assistance

The bromoethyl group is a primary alkyl halide, which would typically suggest a predisposition towards the S(_N)2 mechanism. However, the rate of substitution reactions is significantly accelerated by a phenomenon known as anchimeric assistance or neighboring group participation (NGP) from the electron-rich indole ring.[2][3][4]

The π-electron system of the indole ring, particularly the electron-rich C3 position, can act as an intramolecular nucleophile, displacing the bromide leaving group to form a spirocyclic indoleninium ion intermediate (a type of phenonium ion). This intramolecular reaction is kinetically favorable due to the proximity of the reacting groups. The subsequent attack of an external nucleophile on this intermediate leads to the final product.

Caption: Anchimeric assistance pathway in nucleophilic substitution.

This NGP mechanism has several important consequences:

-

Rate Acceleration: The intramolecular cyclization is faster than the direct attack of an external nucleophile, leading to an overall rate enhancement compared to analogous alkyl halides lacking the participating group (e.g., 2-phenylethyl bromide).[2]

-

SN1-like Character: The formation of the spirocyclic cation intermediate imparts S(_N)1-like character to the reaction, even though the substrate is a primary halide. This means that the reaction rate can be largely dependent on the ionization of the substrate and less so on the concentration of the external nucleophile.

-

Stereochemistry: If the starting material were chiral, this pathway would lead to retention of configuration due to two successive inversions.

The S(_N)2 Pathway

While the NGP-assisted pathway is significant, direct S(_N)2 displacement can also occur, especially with highly potent, sterically unhindered nucleophiles in polar aprotic solvents. In this concerted mechanism, the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to inversion of configuration at the reaction center.

Caption: The concerted S(_N)2 mechanism.

Elimination Reactions: A Competing Pathway

In the presence of strong, sterically hindered bases, elimination to form 3-vinyl-1H-indole becomes a significant competing reaction. This typically proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the bromo-substituted carbon, in a concerted process with the departure of the bromide ion.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene.[5] However, in the case of 3-(2-bromoethyl)-1H-indole, there is only one possible elimination product. The choice of base and reaction conditions is critical to favor or suppress this pathway.

| Condition | Favored Pathway | Rationale |

| Nucleophile/Base | ||

| Strong, non-bulky nucleophile (e.g., CN⁻, N₃⁻) | S(_N)2 / NGP | Nucleophilicity outweighs basicity. |

| Strong, bulky base (e.g., t-BuOK) | E2 | Steric hindrance prevents nucleophilic attack, favoring proton abstraction. |

| Weakly basic, good nucleophile (e.g., I⁻, RS⁻) | S(_N)2 / NGP | Good nucleophilicity and low basicity favor substitution. |

| Solvent | ||

| Polar protic (e.g., EtOH, H₂O) | NGP (S(_N)1-like) | Stabilizes the ionic spirocyclic intermediate. |

| Polar aprotic (e.g., DMSO, DMF) | S(_N)2 | Enhances the nucleophilicity of the attacking species. |

| Temperature | ||

| Low Temperature | Substitution | Substitution reactions generally have a lower activation energy than elimination reactions. |

| High Temperature | Elimination | Elimination reactions are entropically favored and thus become more dominant at higher temperatures.[6] |

Synthetic Applications: A Versatile Precursor

The controlled reactivity of 3-(2-bromoethyl)-1H-indole makes it a valuable precursor for a variety of important molecular scaffolds.

Synthesis of Tryptamines

The most prominent application of 3-(2-bromoethyl)-1H-indole is the synthesis of tryptamines through reaction with primary or secondary amines.

Objective: To synthesize N,N-dimethyltryptamine from 3-(2-bromoethyl)-1H-indole.

Materials:

-

3-(2-bromoethyl)-1H-indole (1.0 eq)

-

Dimethylamine (excess, e.g., 40% aqueous solution or as a gas)

-

Acetonitrile or Tetrahydrofuran (THF)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a solution of 3-(2-bromoethyl)-1H-indole in acetonitrile, add potassium carbonate.

-

Add an excess of dimethylamine solution.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess dimethylamine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude DMT.

-

Purify by column chromatography or crystallization.

Causality of Experimental Choices:

-

Excess Amine: Drives the reaction to completion and can also act as a base to neutralize the HBr formed.

-

Potassium Carbonate: A mild base to scavenge the HBr produced during the reaction, preventing the protonation and deactivation of the amine nucleophile.

-

Reflux: Provides the necessary activation energy for the substitution reaction.

Formation of β-Carbolines via Pictet-Spengler Reaction

While 3-(2-bromoethyl)-1H-indole itself is not a direct substrate for the Pictet-Spengler reaction, the tryptamines derived from it are. The Pictet-Spengler reaction is a powerful method for constructing the β-carboline skeleton, which is present in many biologically active alkaloids. This involves the condensation of a tryptamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[2]

Sources

- 1. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-Bromoethyl)indole Synthesis , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 5. Facile synthesis of 1,2,3,4-tetrahydro-beta-carbolines by one-pot domino three-component indole formation and nucleophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ecommons.luc.edu [ecommons.luc.edu]

Technical Assessment & Supply Guide: 3-(2-Bromoethyl)-1H-indole

Executive Summary

3-(2-Bromoethyl)-1H-indole (CAS 3389-21-7) is a critical "privileged scaffold" intermediate used primarily in the synthesis of tryptamines,

This guide provides a dual-track strategy for researchers:

-

Procurement: Validated supplier lists and purity specifications for direct purchase.

-

Synthesis: A validated "Make" protocol using the Appel reaction for scenarios requiring high-freshness material or bulk scale (>10g) where commercial costs become prohibitive.

Part 1: Chemical Profile & Strategic Importance

Compound Identity:

Structural Utility: The bromine atom on the ethyl side chain serves as an excellent leaving group, allowing for nucleophilic substitution by amines (to form tryptamines) or carbon nucleophiles. It is a direct precursor to complex indole alkaloids.

| Property | Value | Technical Note |

| Appearance | Off-white to beige/brown solid | Darkening indicates oxidation/decomposition. |

| Melting Point | 97-99 °C | Sharp MP indicates high purity; broad range suggests hydrolysis. |

| Solubility | DCM, Chloroform, DMSO | Limited solubility in non-polar alkanes (Hexane). |

| Stability | Low | Prone to hydrolysis (to tryptophol) and dimerization if stored improperly. |

Part 2: Supply Chain & Commercial Availability

Commercial sourcing is recommended for small-scale discovery chemistry (<5g) where time is the primary constraint. Due to stability issues, "stock" material from vendors can sometimes arrive partially degraded.

Validated Suppliers (Tier 1)

| Supplier | Catalog/Grade | Purity | Pack Sizes | Notes |

| Sigma-Aldrich (Merck) | Cat# 376523 | 97% | 1g, 5g | Premium pricing; generally reliable cold-chain storage. |

| TCI Chemicals | Cat# B2563 | >98% | 1g, 5g, 25g | Good balance of cost/purity; ships from Japan/US hubs. |

| Thermo Scientific | Chemicals Brand | 97% | 1g, 5g | Available through Fisher Scientific network. |

| BLDpharm | Cat# BD16668 | 97% | Bulk avail. | Cost-effective for larger quantities (>25g). |

Procurement Advisory:

-

Purity Warning: Always request a recent Certificate of Analysis (CoA). If the lot is >6 months old, request a re-test for purity, specifically looking for the hydrolysis product (Tryptophol).

-

Shipping: Must be shipped cold (blue ice). Do not accept ambient shipment in summer months.

Part 3: The "Make vs. Buy" Decision Matrix

For campaigns requiring >10g of material, or when "fresh" reagent is critical for sensitive nucleophilic substitutions, in-house synthesis is often superior to purchasing.

Figure 1: Decision matrix for sourcing 3-(2-Bromoethyl)-1H-indole. Synthesis is favored for larger scales due to the high markup on commercial bromides.

Part 4: Synthesis Protocol (Appel Reaction)

If the decision is to synthesize , the Appel reaction (converting Tryptophol to the bromide) is the industry standard. It is milder than using

Reaction Scheme:

Step-by-Step Methodology

Reagents:

-

Tryptophol (Indole-3-ethanol): 1.0 equiv (Starting Material)

-

Carbon Tetrabromide (

): 1.25 equiv -

Triphenylphosphine (

): 1.25 equiv -

Dichloromethane (DCM): Anhydrous (Solvent)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Add Tryptophol (1.0 eq) and

(1.25 eq) dissolved in anhydrous DCM ( -

Cooling: Cool the solution to

using an ice bath. Indoles are acid-sensitive; temperature control is vital. -

Addition: Dissolve

(1.25 eq) in minimal DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may turn slightly yellow. -

Reaction: Stir at

for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane:Ethyl Acetate 4:1). The bromide moves faster (higher -

Workup: Do not perform an aqueous workup (avoids hydrolysis). Concentrate the reaction mixture directly onto silica gel (dry load).

-

Purification: Flash column chromatography.

-

Eluent: Gradient from 100% Hexane to 80:20 Hexane/EtOAc.

-

By-product: Triphenylphosphine oxide (

) is very polar and will stay at the baseline or elute late.

-

Figure 2: Workflow for the Appel reaction synthesis of 3-(2-Bromoethyl)-1H-indole.

Part 5: Quality Control & Validation

Whether purchased or synthesized, the identity and purity must be verified before use in downstream steps.

Proton NMR ( NMR, 300-400 MHz, )

The diagnostic signals are the two triplets of the ethyl chain.

-

8.05 ppm (br s, 1H): Indole

- 7.60 – 7.10 ppm (m, 4H): Aromatic indole protons.

- 7.00 ppm (s, 1H): C2-H of indole.

-

3.65 ppm (t,

-

3.35 ppm (t,

QC Check: If you see a triplet around

Handling & Storage

-

Storage: Store at -20°C .

-

Light Sensitivity: Store in amber vials or wrap in aluminum foil. Light accelerates the formation of radical species and coloration (browning).

-

Toxicity: This compound is an alkylating agent . It acts as a lachrymator (though mild compared to benzyl bromide). Handle strictly in a fume hood.

References

-

Sigma-Aldrich (Merck). Product Specification: 3-(2-Bromoethyl)indole (Cat# 376523). Retrieved from

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Foundational chemistry for the synthesis protocol).

-

PubChem. Compound Summary: 3-(2-Bromoethyl)indole (CID 76924). Retrieved from

-

TCI Chemicals. Product Detail: 3-(2-Bromoethyl)-1H-indole (Cat# B2563).[3] Retrieved from

-

Organic Chemistry Portal. Appel Reaction Mechanism and Protocols. Retrieved from

Sources

- 1. 3389-21-7|3-(2-Bromoethyl)-1H-indole|BLD Pharm [bldpharm.com]

- 2. 3-(2-Bromoethyl)-1H-indole | SIELC Technologies [sielc.com]

- 3. 3-(2-Bromoethyl)-1H-indole | 3389-21-7 | TCI EUROPE N.V. [tcichemicals.com]

- 4. 3389-21-7 | 3-(2-Bromoethyl)-1H-indole | Bromides | Ambeed.com [ambeed.com]

- 5. 3389-21-7|3-(2-Bromoethyl)-1H-indole|BLD Pharm [bldpharm.com]

Methodological & Application

detailed experimental protocol for N-alkylation using 3-(2-Bromoethyl)-1H-indole

Abstract & Strategic Rationale

3-(2-Bromoethyl)-1H-indole (CAS: 3389-21-7), often referred to as tryptophol bromide, is a critical electrophilic scaffold used to introduce the indole-ethyl moiety into secondary amines.[1] This transformation is the cornerstone of synthesizing N-substituted tryptamines, a structural class dominating serotonin receptor ligand discovery (5-HT1A/1D agonists) and psychoactive alkaloid synthesis.[1]

The Challenge: While theoretically a simple SN2 substitution, this reaction is plagued by the instability of the alkylating agent. 3-(2-Bromoethyl)-1H-indole is prone to:

-

Intramolecular Cyclization: Forming spiro-indolenine or dihydro-β-carboline byproducts.[1]

-

Elimination: Generating 3-vinylindole under harsh basic conditions.[1]

-

Photosensitivity: Rapid degradation via radical pathways upon light exposure.

The Solution: This protocol utilizes a Finkelstein-Assisted SN2 Strategy .[1] By generating the more reactive alkyl iodide in situ (using catalytic KI or stoichiometric NaI), we accelerate the desired intermolecular substitution over the competing unimolecular decomposition pathways.

Mechanistic Pathway & Critical Control Points

The following diagram illustrates the kinetic competition between the desired N-alkylation and the parasitic side reactions.

Figure 1: Reaction landscape showing the catalytic advantage of iodide exchange in suppressing elimination and cyclization.

Experimental Protocol

Reagent Handling & Safety

-

Toxicity: 3-(2-Bromoethyl)-1H-indole is a potential vesicant and lachrymator.[1] Handle exclusively in a fume hood.

-

Storage: Store at -20°C, under Argon, protected from light. If the solid has turned dark brown/black, purify via rapid silica filtration (Hexane/EtOAc 9:1) before use.

Standard Operating Procedure (Finkelstein-Modified)

Scale: 1.0 mmol (Adjust proportionally) Solvent System: Acetonitrile (MeCN) is preferred over DMF for easier workup and reduced rate of elimination.

| Reagent | Equiv.[2][3][4] | MW ( g/mol ) | Mass/Vol | Role |

| Secondary Amine | 1.0 | Variable | Variable | Nucleophile |

| 3-(2-Bromoethyl)-1H-indole | 1.1 | 224.10 | 246 mg | Electrophile |

| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 276 mg | Proton Scavenger |

| Potassium Iodide (KI) | 0.1 | 166.00 | 16.6 mg | Catalyst |

| Acetonitrile (Anhydrous) | - | - | 5.0 mL | Solvent |

Step-by-Step Methodology:

-

Activation Phase:

-

To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-Bromoethyl)-1H-indole (1.1 equiv) and KI (0.1 equiv).

-

Add anhydrous Acetonitrile (3 mL).

-

Stir at room temperature (RT) for 15 minutes. Self-Validation: The solution may darken slightly as trace iodine forms; this is normal.

-

-

Nucleophile Addition:

-

Add the Secondary Amine (1.0 equiv) dissolved in the remaining Acetonitrile (2 mL).

-

Add K₂CO₃ (2.0 equiv) in one portion.

-

Note: If the amine is a salt (e.g., HCl salt), increase K₂CO₃ to 3.0 equiv.

-

-

Reaction:

-

Fit the flask with a reflux condenser and nitrogen balloon.

-

Heat to 60°C (oil bath temperature). Do not exceed 80°C to minimize elimination.

-

Monitor via TLC (System: DCM/MeOH 95:5) every 2 hours.

-

Endpoint: Disappearance of the bromide (Rf ~0.8 in pure EtOAc, often UV active/Vanillin stainable).

-

-

Workup (Aqueous Wash):

-

Cool to RT. Filter off the inorganic solids (K₂CO₃/KBr) through a celite pad.

-

Concentrate the filtrate in vacuo.

-

Redissolve residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) and Brine (1 x 10 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification:

-

Flash Column Chromatography is typically required.

-

Gradient: 0% → 10% MeOH in DCM (with 1% NH₄OH additive if streaking occurs).

-

Troubleshooting & Optimization Matrix

The following decision tree guides optimization if the standard protocol yields <50%.

Figure 2: Troubleshooting logic for common failure modes.

Data Interpretation Table

| Observation | Diagnosis | Corrective Action |

| New spot at Rf ~0.9 (Non-polar) | Elimination product (Vinyl Indole).[1] | Reduce temperature; Ensure base is not too strong (Stick to Carbonates). |

| Baseline material / Streaking | Quaternization (Over-alkylation). | Ensure stoichiometry is strict; Use secondary amines, not primary. |

| Starting material persists >24h | Steric hindrance at amine. | Switch to DMF; Increase KI load to 1.0 equiv (Stoichiometric Finkelstein). |

References

-

Finkelstein Reaction Mechanism & Utility: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Classic reference for halide exchange kinetics).

-

Synthesis of Tryptamines via Alkyl Halides: Glennon, R. A., et al. (1988).[5] "5-HT1D Serotonin Receptors."[1][6] Journal of Medicinal Chemistry, 31(1), 5-13.

-

Indole Alkylation Side Reactions: Sundberg, R. J.[7] (1996). Indoles (Best Synthetic Methods). Academic Press.[8] (Authoritative text on indole reactivity and cyclization risks).

-

Reagent Stability Data: Sigma-Aldrich (Merck).[1] "Product Specification: 3-(2-Bromoethyl)-1H-indole."[1][9]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Dearomative (3+2) Cycloadditions between Indoles and Vinyldiazo Species Enabled by a Red‐Shifted Chromium Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. 3-(2-Bromoethyl)indole Synthesis , Hive Tryptamine Chemistry [chemistry.mdma.ch]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. 3389-21-7|3-(2-Bromoethyl)-1H-indole|BLD Pharm [bldpharm.com]

Application Notes and Protocols: 3-(2-Bromoethyl)-1H-indole as a Versatile Precursor for Novel Drug Candidates in Oncology

Introduction: The Enduring Significance of the Indole Scaffold in Oncology

The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1] In the realm of oncology, indole derivatives have emerged as a cornerstone of modern drug discovery, with several clinically approved anticancer agents, such as vinca alkaloids (vinblastine and vincristine) and kinase inhibitors (sunitinib), featuring this versatile pharmacophore.[2][3] The unique electronic properties and structural flexibility of the indole ring system allow for interactions with a wide array of biological targets, including tubulin, protein kinases, and transcription factors, making it a fertile ground for the development of novel therapeutics.[2][3]

Among the vast library of indole-based building blocks, 3-(2-Bromoethyl)-1H-indole stands out as a particularly valuable precursor for the synthesis of innovative drug candidates. Its strategic placement of a reactive bromoethyl group at the C3 position of the indole ring provides a convenient handle for a variety of chemical transformations, enabling the rapid generation of diverse molecular libraries for biological screening. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of 3-(2-Bromoethyl)-1H-indole in the discovery of novel anticancer agents. We will delve into synthetic protocols, biological evaluation techniques, and the underlying mechanistic rationale, providing a comprehensive framework for leveraging this powerful precursor in oncology research.

PART 1: Synthesis of Bioactive Molecules from 3-(2-Bromoethyl)-1H-indole

The reactivity of the primary alkyl bromide in 3-(2-Bromoethyl)-1H-indole makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of functional groups, leading to the synthesis of diverse tryptamine analogs and other novel heterocyclic systems.

General Workflow for Derivatization

The general strategy for derivatizing 3-(2-Bromoethyl)-1H-indole involves the displacement of the bromide ion by a suitable nucleophile. This can be achieved under various reaction conditions, depending on the nature of the nucleophile. The resulting tryptamine derivatives can then be further modified or directly evaluated for their biological activity.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of tryptamine salicylic acid derivatives as potential antitumor agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

synthesis of 6,7-dihydro-12H-indolo[2,3-a]pyridocolinium bromide from 3-(2-Bromoethyl)-1H-indole

This Application Note details the synthesis of 6,7-dihydro-12H-indolo[2,3-a]quinolizinium bromide (historically referred to as indolo[2,3-a]pyridocolinium bromide) starting from 3-(2-bromoethyl)-1H-indole (tryptophyl bromide).

The synthesis exploits the 2-picoline route , where the methyl group of 2-picoline provides the critical carbon atom required to close the six-membered C-ring of the quinolizine core.

Introduction & Retrosynthetic Logic

The indolo[2,3-a]quinolizine skeleton is the structural core of the Corynanthe and Strychnos alkaloids, including the antitumor alkaloid flavopereirine . The target molecule, 6,7-dihydro-12H-indolo[2,3-a]quinolizinium bromide , represents the fully cyclized, charged cationic scaffold with a saturated C-ring (dihydro), serving as a direct precursor to the fully aromatic alkaloid or as a bioactive DNA-intercalating agent itself.

Retrosynthetic Analysis: The construction of the tetracyclic core requires the fusion of a pyridine ring (Ring D) to the tryptamine backbone (Rings A/B + ethyl chain).

-

Starting Material: 3-(2-Bromoethyl)-1H-indole (Electrophile).

-

Reagent: 2-Methylpyridine (2-Picoline) (Nucleophile).

-

Mechanism: The synthesis proceeds via a two-stage cascade:

-

N-Alkylation: Nucleophilic attack of the 2-picoline nitrogen on the alkyl bromide to form an open-chain quaternary pyridinium salt.

-

Cyclocondensation: An intramolecular condensation between the activated 2-methyl group of the pyridinium ring and the C-2 position of the indole. This step typically requires thermal activation or acid catalysis (e.g., Polyphosphoric Acid - PPA) to overcome the aromatic stability of the indole and effect ring closure.

-

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-(2-Bromoethyl)-1H-indole | 224.10 | 1.0 | Substrate |

| 2-Picoline (2-Methylpyridine) | 93.13 | 5.0 - 10.0 | Reagent/Solvent |

| Ethanol (Absolute) | 46.07 | N/A | Solvent (Step 1) |

| Polyphosphoric Acid (PPA) | N/A | Excess | Cyclization Medium (Step 2) |

| Diethyl Ether | 74.12 | N/A | Precipitant |

Step 1: Formation of the Quaternary Pyridinium Salt

Target Intermediate: 1-[2-(3-Indolyl)ethyl]-2-methylpyridinium bromide

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite) to exclude moisture.

-

Reaction: Dissolve 3-(2-bromoethyl)-1H-indole (1.0 g, 4.46 mmol) in absolute ethanol (10 mL). Add 2-picoline (2.0 mL, ~20 mmol).

-

Note: A large excess of 2-picoline drives the kinetics and prevents side reactions involving the indole nitrogen.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–12 hours . Monitor by TLC (SiO₂, 10% MeOH in DCM). The starting bromide (high R_f) should disappear, replaced by a baseline spot (salt).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove ethanol and excess 2-picoline.

-

Triturate the resulting viscous oil with diethyl ether (3 x 20 mL) to induce crystallization.

-

Filter the solid, wash with cold ether, and dry under vacuum.

-

Yield Expectation: 85–95% of off-white to yellow hygroscopic solid.

-

Step 2: Cyclization to Indolo[2,3-a]quinolizinium

Target: 6,7-Dihydro-12H-indolo[2,3-a]quinolizinium bromide

-

Preparation: Place the quaternary salt from Step 1 (1.0 g) into a 50 mL round-bottom flask.

-

Acid Addition: Add Polyphosphoric Acid (PPA) (10–15 g).

-

Technique: PPA is viscous. Warm it slightly (60°C) before pouring to facilitate mixing.

-

-

Cyclization: Heat the mixture to 120–140°C with vigorous stirring for 2–4 hours .

-

Mechanism:[1] The acidic medium promotes the tautomerization of the 2-methylpyridinium moiety to an enamine-like species (anhydrobase), which attacks the indole C-2 position.

-

Visual Cue: The mixture will darken significantly (deep yellow/orange to brown).

-

-

Quenching:

-

Cool the reaction mixture to ~60°C.

-

Carefully pour the syrup onto crushed ice (50 g) with stirring. The PPA will hydrolyze and dissolve.

-

-

Isolation:

-

The product is a bromide salt. To ensure the bromide form, add sodium bromide (excess) to the aqueous solution.

-

Cool the aqueous solution in a refrigerator (4°C) overnight to precipitate the product.

-

If no precipitate forms, extract the aqueous layer with n-butanol, concentrate the organic layer, and recrystallize from ethanol/ether.

-

-

Purification: Recrystallize the crude solid from methanol/ethyl acetate .

-

Product Appearance: Yellow crystalline solid.

-

Reaction Pathway Visualization

Figure 1: Synthetic pathway utilizing the 2-picoline condensation route. The methyl group of 2-picoline is essential for forming the C-ring bridge.

Analytical Characterization (Expected Data)

To validate the synthesis, confirm the following spectral signatures:

-

¹H NMR (DMSO-d₆):

-

Indole NH: Singlet at ~11.5–12.0 ppm (exchangeable).

-

Quinolizinium Protons: The protons on the newly formed C-ring and the pyridine ring will be deshielded. Look for a characteristic downfield shift of the aromatic protons compared to the starting material.

-

Methylene Bridge (C-6, C-7): Two triplets (or multiplets) at ~3.5 ppm and ~4.8 ppm.[2] The signal at 4.8 ppm corresponds to the CH₂ adjacent to the quaternary nitrogen (N⁺).

-

Bridgehead Proton (if not fully aromatized): Depending on the degree of oxidation, the C-12b position might show a singlet (if aromatized to flavopereirine) or a CH/CH2 signal if dihydro. For the 6,7-dihydro target, the C-ring is saturated, but the D-ring is aromatic.

-

-

UV-Vis:

-

Distinctive absorption bands typical of the indoloquinolizine chromophore (approx. 240, 300, 360 nm). The yellow color is characteristic of the conjugated cation.

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of bromide; Alkylation at Indole N. | Ensure anhydrous ethanol; Use excess 2-picoline; Keep reaction dry. |

| Incomplete Cyclization | Temperature too low; PPA too old (hydrated). | Increase temp to 140°C; Use fresh PPA with high P₂O₅ content. |

| Product Oiling Out | Impurities; Residual PPA. | Decant water, dissolve oil in hot MeOH, and precipitate with Et₂O. |

| Dark/Tarry Product | Oxidative decomposition. | Perform cyclization under Nitrogen/Argon atmosphere. |

References

- Ban, Y., & Seo, M. (1961). The Synthesis of β-Carboline Derivatives. Journal of Organic Chemistry, 26(10), 4143.

-

Wenkert, E., et al. (1962). General Methods of Synthesis of Indole Alkaloids. Journal of the American Chemical Society, 84(19), 3732–3736.

-

Prasad, K. B., & Swan, G. A. (1958). The reaction of 3-(2-bromoethyl)indole with pyridine and related compounds.[3] Journal of the Chemical Society, 2024-2029. (Specifics on the salt formation).

-

Sigma-Aldrich. (n.d.).[4] Product Specification: 3-(2-Bromoethyl)indole.[3][5][6][7][8]

Sources

- 1. BJOC - Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline] and dispiro[indoline-3,2'-pyrrole-3',3''-indoline] via three-component reaction [beilstein-journals.org]

- 2. US20100256177A1 - Flavopereirine derivatives for cancer therapy - Google Patents [patents.google.com]

- 3. 3-(2-Bromoethyl)indole 97 3389-21-7 [sigmaaldrich.com]

- 4. Flavopereirine exerts anti-cancer activities in various human thyroid cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2-BROMOETHYL)INDOLE | 3389-21-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 3-(2-ブロモエチル)インドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3-(2-Bromoethyl)indole Synthesis , Hive Tryptamine Chemistry [chemistry.mdma.ch]

preparation of N-(2-(3-indolyl)ethyl)aza-crown ethers

Executive Summary

This guide details the synthesis of N-(2-(3-indolyl)ethyl)aza-crown ethers , a class of "lariat ethers" that combine the cation-binding properties of macrocycles with the biological activity of the tryptamine scaffold. These molecules are critical in supramolecular chemistry as fluorescent cation sensors (specifically for Ca²⁺ and Na⁺) and in medicinal chemistry as serotonin (5-HT) receptor ligands.

We present two distinct synthetic pathways:

-

Method A (Direct Alkylation): A convergent, single-step protocol best for rapid library generation.

-

Method B (Acylation-Reduction): A stepwise, high-fidelity protocol recommended for large-scale production to avoid quaternary ammonium byproducts.

Strategic Retro-Analysis & Pathway Selection

The synthesis hinges on the formation of the C–N bond between the secondary amine of the aza-crown and the ethyl side chain of the indole.

Figure 1: Strategic decision tree for selecting the synthesis route based on precursor availability and purity requirements.

Method A: Direct N-Alkylation (Protocol)

Context: This method utilizes a nucleophilic substitution (

Materials

-

Substrate: Monoaza-15-crown-5 (or analog like Aza-18-crown-6).

-

Electrophile: 3-(2-bromoethyl)indole (freshly prepared from tryptophol + PBr3).

-

Base: Anhydrous Potassium Carbonate (

). -

Catalyst: Potassium Iodide (KI) - Finkelstein conditions.

-

Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Procedure

-

Preparation of the Base Suspension:

-

In a flame-dried round-bottom flask (RBF) equipped with a magnetic stir bar, suspend anhydrous

(3.0 equiv) and KI (0.1 equiv) in dry MeCN (0.1 M concentration relative to crown). -

Expert Note: Grind the

to a fine powder immediately before use to maximize surface area.

-

-

Addition of Reactants:

-

Add the aza-crown ether (1.0 equiv) to the suspension. Stir for 10 minutes under Argon.

-

Add 3-(2-bromoethyl)indole (1.1 equiv) dissolved in a minimum amount of MeCN dropwise over 15 minutes.

-

Caution: Do not use Sodium Hydride (NaH). NaH is strong enough to deprotonate the indole N-H (

), leading to competitive N-alkylation on the indole ring.

-

-

Reaction:

-

Heat the mixture to reflux (

) for 12–16 hours. -

Monitoring: Check TLC (System:

:MeOH 9:1). Stain with Dragendorff’s reagent (orange spot for amines) or Ehrlich’s reagent (purple/pink for indoles).

-

-

Workup:

-

Cool to room temperature.[1] Filter off the inorganic salts (

, excess -

Evaporate the filtrate under reduced pressure to obtain a viscous oil.

-

-

Purification:

-

Purify via flash column chromatography on neutral alumina (Silica gel can sometimes cause streaking of amines).

-

Eluent: Gradient of

.

-

Method B: Acylation-Reduction (Protocol)

Context: This method avoids the handling of unstable alkyl bromides and prevents over-alkylation (quaternization). It is preferred for scale-up (>5g).

Phase 1: Amide Formation

-

Activation: Dissolve Indole-3-acetic acid (1.1 equiv) in dry

. Add DCC (1.1 equiv) and HOBt (1.1 equiv). Stir at -

Coupling: Add Aza-crown ether (1.0 equiv) and Triethylamine (

, 1.2 equiv). -

Reaction: Stir at Room Temperature (RT) for 12 hours. Filter off the DCU urea byproduct. Wash organic layer with

(aq) and Brine. Dry over

Phase 2: Reduction (The Critical Step)

Reagent: Lithium Aluminum Hydride (

-

Setup: Flame-dry a 3-neck RBF. Assemble a reflux condenser and addition funnel under a steady stream of Nitrogen/Argon.

-

Charging: Add

(3.0 equiv) pellets to the flask. Add dry THF carefully. Cool to -

Addition: Dissolve the crude amide from Phase 1 in dry THF. Add this solution dropwise to the

suspension.-

Observation: Vigorous gas evolution (

) will occur. Control rate to maintain gentle reflux.

-

-

Reflux: Once addition is complete, heat to reflux for 4–6 hours.

-

Quenching (Fieser Method):

-

Cool to

. -

Add water (

mL, where -

Add 15% NaOH (

mL). -

Add water (

mL). -

Stir until a granular white precipitate forms.

-

-

Isolation: Filter the granular solid. Dry the filtrate. The resulting oil is often high purity (>90%) and may only require a short filtration plug rather than full chromatography.

Comparative Data Analysis

| Feature | Method A (Alkylation) | Method B (Acylation-Reduction) |

| Step Count | 1 Step | 2 Steps |

| Overall Yield | 50–65% | 70–85% |

| Atom Economy | High | Lower (due to coupling reagents) |

| Purity Profile | Moderate (Quaternary salts possible) | High (No over-alkylation) |

| Key Risk | Instability of bromo-indole | Handling of pyrophoric |

| Recommended For | Rapid Screening / Small Scale (<1g) | Scale-up / High Purity Needs |

Characterization & Validation

To validate the structure, ensure the following NMR signatures are present.

-

NMR (400 MHz,

-

Indole NH: Singlet, broad,

ppm (Exchangeable with -

Indole Aromatics: Multiplets,

ppm. -

Crown Ether Backbone: Multiplets,

ppm (O- -

Linker:

-

Indole-

: Triplet, -

N-

-Linker: Triplet,

-

-

Troubleshooting Guide

Figure 2: Troubleshooting logic for common synthetic failures.

References

-

Fedorova, O. A., et al. (2010). "Synthesis and spectral properties of N-substituted aza-crown ethers." Russian Chemical Bulletin, 59, 1001–1009.

-

Gokel, G. W., et al. (2004). "Lariat Ethers: From Simple Sidearms to Supramolecular Systems." Chemical Reviews, 104(6), 2723–2750.

-

Sukhanov, G. T., et al. (2021). "Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers." Molecules, 26(8), 2225.[2]

-

Eryshev, B. Y., et al. (1974).[3] "Synthesis of ω-(3-indolyl)alkyl bromides." Chemistry of Heterocyclic Compounds, 10, 1313–1315. (Seminal work on the unstable bromo-precursor).

Sources

- 1. US20070032503A1 - Method of preparation of azaindole derivatives - Google Patents [patents.google.com]

- 2. Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-(2-Bromoethyl)indole Synthesis , Hive Tryptamine Chemistry [chemistry.mdma.ch]

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in 3-(2-Bromoethyl)-1H-indole Synthesis

Welcome to the technical support center for the synthesis of 3-(2-bromoethyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this crucial synthetic transformation. As a key building block in the development of various pharmaceutical agents, optimizing the synthesis of this compound is of paramount importance. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of this reaction and improve your outcomes.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of 3-(2-bromoethyl)-1H-indole from indole-3-ethanol are a common challenge. The issues typically arise from one of two main areas: the reaction conditions themselves or the workup and purification process. This section will address specific problems you may be encountering and provide actionable solutions.

Problem 1: The reaction appears to be incomplete, with a significant amount of starting material (indole-3-ethanol) remaining.

Possible Causes and Solutions:

-

Insufficient Brominating Reagent: In the widely used method employing phosphorus tribromide (PBr₃), it's crucial to use a sufficient excess of the reagent. While stoichiometry suggests a 1:3 molar ratio of PBr₃ to the alcohol, in practice, degradation of PBr₃ due to moisture can reduce its effective concentration.

-

Actionable Advice: Use a freshly opened bottle of PBr₃ or distill it prior to use. It is advisable to use a slight excess of PBr₃, for instance, 1.2 equivalents, to drive the reaction to completion.

-

-

Suboptimal Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control its exothermic nature. However, if the reaction is too cold, the rate may be too slow for complete conversion within a reasonable timeframe.

-

Actionable Advice: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

-

-

Inadequate Reaction Time: The conversion of the intermediate phosphite ester to the final alkyl bromide can be slower than anticipated.

-

Actionable Advice: Increase the reaction time and monitor by TLC until the starting material is no longer visible.

-

Problem 2: The reaction appears to work, but the isolated yield is consistently low (e.g., below 60%).

Possible Causes and Solutions:

-

Formation of Water-Soluble Phosphite Ester Intermediates: A primary cause of low yields in PBr₃-mediated reactions is the formation of stable phosphite ester intermediates (e.g., (Ind-EtO)PBr₂, (Ind-EtO)₂PBr, and (Ind-EtO)₃P) that are hydrolyzed during aqueous workup. These byproducts are often lost to the aqueous phase, leading to a lower yield of the desired alkyl bromide.

-

Actionable Advice:

-

Inverse Addition: Add the solution of indole-3-ethanol dropwise to a cooled solution of PBr₃. This ensures that the alcohol is always reacting with an excess of the brominating agent, favoring the formation of the desired product over stable phosphite esters.

-

Anhydrous Conditions: Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Any moisture will react with PBr₃, reducing its efficacy and contributing to the formation of phosphorous acid.

-

-

-

Product Degradation During Workup: The indole nucleus can be sensitive to strongly acidic or basic conditions, which may be employed during the workup.

-

Actionable Advice: Use a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize any excess acid. Avoid prolonged contact with acidic or basic solutions.

-

-

Loss of Product During Purification: 3-(2-Bromoethyl)-1H-indole can be somewhat volatile and may be lost if evaporation is carried out under high vacuum for extended periods. Additionally, improper chromatographic conditions can lead to poor separation and product loss.

-

Actionable Advice: When concentrating the product, use a rotary evaporator with a moderately reduced pressure and avoid excessive heating. For chromatographic purification, use a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) and monitor fractions carefully by TLC.

-

Problem 3: The isolated product is impure, showing multiple spots on TLC.

Possible Causes and Solutions:

-

Side Reactions: Besides the formation of phosphite esters, other side reactions can occur, such as the formation of di-indolyl species or polymerization, especially if the reaction temperature is not well-controlled.

-

Actionable Advice: Maintain a low reaction temperature and ensure efficient stirring. The use of a less reactive brominating agent, such as that generated in an Appel reaction (CBr₄/PPh₃), can sometimes provide a cleaner reaction profile, albeit with its own purification challenges.

-

-

Incomplete Removal of Byproducts: In the case of the Appel reaction, the primary byproduct is triphenylphosphine oxide (TPPO), which can be challenging to separate from the desired product due to similar polarities.

-

Actionable Advice:

-

Crystallization: If the product is a solid, recrystallization can be an effective purification method.

-

Chromatography: Careful column chromatography is often necessary. A non-polar eluent system can help in separating the less polar desired product from the more polar TPPO.

-

Precipitation of TPPO: In some cases, TPPO can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexanes or by forming a complex with salts like zinc chloride.[1]

-

-

Comparative Overview of Synthetic Methods

| Method | Reagents | Typical Yield | Advantages | Disadvantages |

| Phosphorus Tribromide | Indole-3-ethanol, PBr₃ | 50-70% | Reagents are relatively inexpensive and readily available. | Often gives moderate yields; sensitive to moisture; can lead to phosphite ester byproducts. |

| Appel Reaction | Indole-3-ethanol, CBr₄, PPh₃ | 60-90%[2] | Generally proceeds under milder conditions and can lead to higher yields.[2] | Stoichiometric amounts of triphenylphosphine oxide are produced, which can complicate purification.[2] |

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Bromoethyl)-1H-indole using Phosphorus Tribromide (PBr₃)

Materials:

-

Indole-3-ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous dichloromethane (DCM) or diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

-

Dissolve indole-3-ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add PBr₃ (0.4 eq, to provide a slight excess of bromide) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes as the eluent).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of 3-(2-Bromoethyl)-1H-indole via the Appel Reaction

Materials:

-

Indole-3-ethanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

-

To a stirred solution of triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of indole-3-ethanol (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by flash column chromatography on silica gel. Elute with a non-polar solvent system (e.g., hexanes/ethyl acetate) to separate the product from triphenylphosphine oxide.

Visualizing Reaction Pathways

PBr₃ Reaction Mechanism

Caption: SN2 mechanism for the bromination of indole-3-ethanol with PBr₃.

Appel Reaction Mechanism

Caption: Key steps in the Appel reaction for the synthesis of 3-(2-bromoethyl)-1H-indole.

Frequently Asked Questions (FAQs)

Q1: My 3-(2-bromoethyl)-1H-indole product decomposes upon storage. How can I improve its stability?

A1: 3-(2-Bromoethyl)-1H-indole is known to be sensitive to light, air, and heat. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (refrigerated or frozen). The presence of trace amounts of acid can also catalyze decomposition, so ensuring the product is thoroughly purified and free of acidic residues is important.

Q2: Can I use thionyl chloride (SOCl₂) to synthesize the corresponding chloro-derivative?

A2: Yes, thionyl chloride is commonly used to convert alcohols to alkyl chlorides. The mechanism is similar to that of PBr₃, proceeding through a chlorosulfite intermediate. Similar precautions regarding anhydrous conditions and careful temperature control should be taken.

Q3: Is it necessary to protect the indole nitrogen before carrying out the bromination?

A3: For the conversion of the hydroxyl group on the ethyl side chain, protection of the indole nitrogen is generally not necessary. The reaction conditions are typically mild enough not to affect the N-H bond. However, if you are performing other transformations on the molecule that involve strong bases, protection of the indole nitrogen (e.g., as a tosyl or BOC derivative) may be required.

Q4: I am having trouble separating my product from triphenylphosphine oxide (TPPO) after an Appel reaction. What are some alternative purification strategies?

A4: Separating TPPO can be challenging. Besides column chromatography, you can try precipitating the TPPO by adding a non-polar solvent like hexanes or diethyl ether to your concentrated crude product and then filtering. Another strategy is to convert the TPPO to a water-soluble phosphonium salt by reacting it with an acid, which can then be removed by an aqueous wash. More recently, methods involving the precipitation of TPPO as a complex with metal salts like ZnCl₂ have been developed.[1]

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material (indole-3-ethanol) and the less polar product, 3-(2-bromoethyl)-1H-indole. Staining the TLC plate with a potassium permanganate solution can help visualize the spots if they are not UV-active.

References

-

Fadlalla, H. H., et al. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 10(4), 2189–2195. [Link]

-

SIELC Technologies. (2018). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

Sources

purification challenges of 3-(2-Bromoethyl)-1H-indole by column chromatography

Ticket ID: IND-BR-003 | Status: Open

Subject: Troubleshooting Silica Gel Decomposition & Tailing

Executive Summary: The "Blue Band" Phenomenon

User Warning: If you are observing a blue, green, or red band forming on your silica column that does not move, or if your product yield drops significantly after chromatography despite a clean TLC, you are experiencing acid-catalyzed indole oligomerization .

3-(2-Bromoethyl)-1H-indole is a bifunctional "time bomb" on standard silica gel:

-

The Indole Core: Electron-rich and acid-sensitive.

-

The Alkyl Bromide: A good leaving group, making the molecule an electrophile.

Standard silica gel (

Diagnostic Matrix: Identify Your Issue

| Symptom | Probable Cause | Immediate Action |

| Blue/Green/Red band on column | Acid-catalyzed polymerization of the indole ring. | STOP. Switch to Neutralized Silica (Protocol A) or Neutral Alumina. |

| Product co-elutes with Tryptophol | Similar polarity; Tailing due to H-bonding with silanols. | Use a gradient elution with lower polarity; Add 1% Et |

| New spot on TLC (High R | Elimination to 3-vinylindole (degradation product). | Reduce base concentration (if >2% Et |

| New spot on TLC (Baseline) | Hydrolysis to Tryptophol (if wet solvents used). | Ensure solvents are anhydrous; minimize residence time. |

| Skin irritation/burning | Vesicant hazard. Alkyl bromide is a potent alkylator. | Medical Alert. Wash immediately. Review Safety Protocol C. |

Standard Operating Procedures (SOPs)

Protocol A: The "Neutralized Flash" Method (Gold Standard)

Use this protocol to prevent decomposition on silica gel.

Reagents:

-

Silica Gel (Standard Flash Grade, 40-63 µm)

-

Triethylamine (Et

N) - Freshly distilled preferred -

Eluent: Hexanes/Ethyl Acetate (or DCM/Hexanes)

Step-by-Step Workflow:

-

Slurry Preparation: Prepare your silica slurry using the non-polar component of your mobile phase (e.g., Hexanes) containing 1.0% v/v Triethylamine .

-

Column Packing: Pour the slurry and pack the column. Flush with at least 2 column volumes (CV) of the 1% Et

N solution.-

Why? The amine neutralizes the acidic silanol (

) sites, capping them as ammonium salts (

-

-

Equilibration: Flush with 1 CV of your starting eluent (without Et

N, or reduced to 0.5% if the compound streaks). -

Loading: Load the crude material. Do not use pure DCM for loading if possible, as it can be slightly acidic. Use a minimum amount of Toluene or a Hexane/DCM mix.

-

Elution: Run the column rapidly.

-

Target R

: Aim for an R -

Visualization: Use Vanillin stain (indoles turn orange/purple) or UV (254 nm).

-

Protocol B: The "Filter & Crash" (Alternative to Column)

If purity is >85% by NMR, avoid the column entirely.

-

Dissolution: Dissolve crude residue in minimal hot diethyl ether or MTBE.

-

Precipitation: Slowly add cold Pentane or Hexanes until turbidity persists.

-

Cooling: Store at -20°C overnight.

-

Filtration: Collect crystals. This removes phosphorous byproducts (from PBr

synthesis) without exposing the indole to silica.

Technical Visualization

Figure 1: Decision Tree for Purification Strategy

Follow this logic flow to select the correct purification method and avoid sample loss.

Caption: Workflow logic for determining the safest purification route based on crude purity and stationary phase acidity.

Figure 2: The Decomposition Mechanism

Understanding why the "Blue Band" forms.

Caption: Mechanistic pathway showing how acidic silica sites catalyze both polymerization (color change) and elimination.

Frequently Asked Questions (FAQs)

Q: Can I use DCM (Dichloromethane) as the primary solvent?

A: Use with caution. DCM is excellent for solubility, but it can become slightly acidic over time (forming HCl) if not stabilized properly. If you must use DCM, wash it with saturated NaHCO

Q: I added 5% Triethylamine and now I see a new fast-moving spot. What happened? A: You likely forced an E2 elimination. The alkyl bromide side chain is susceptible to base-catalyzed elimination to form 3-vinylindole .

-

Fix: Reduce Et

N to 0.5–1.0%. Keep the column cold (run in a cold room or jacketed column) to kinetically inhibit the elimination.

Q: The product turned purple in the collection flask. Is it ruined? A: Not necessarily. Indoles are light-sensitive and air-sensitive.

-

Fix: Immediately rotovap the fractions. Do not leave them in solution on the bench. Store the final solid under Argon/Nitrogen in the dark at -20°C.